2-[3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide
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Overview
Description
2-[3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide is a complex organic compound that features a quinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide typically involves multiple steps. The process begins with the preparation of the quinoline core, followed by the introduction of the sulfonyl and acetamide groups. Common reagents used in these reactions include sulfonyl chlorides, methoxy reagents, and fluorophenyl acetamides. The reactions are often carried out under controlled temperatures and pH conditions to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for efficiency and cost-effectiveness, with stringent quality control measures to ensure the consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinolines .
Scientific Research Applications
2-[3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core structure allows it to bind effectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide
- 2-[3-(3,4-dimethylbenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide.
Uniqueness
What sets 2-[3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the methoxy and fluorophenyl groups enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[3-(3,4-dimethylphenyl)sulfonyl-6-methoxy-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN2O5S/c1-16-4-10-21(12-17(16)2)35(32,33)24-14-29(15-25(30)28-19-7-5-18(27)6-8-19)23-11-9-20(34-3)13-22(23)26(24)31/h4-14H,15H2,1-3H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHVVETXTVNTPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC(=O)NC4=CC=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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